molecular formula C17H28O8 B12084453 Tetraethyl pentane-1,3,3,5-tetracarboxylate CAS No. 6297-36-5

Tetraethyl pentane-1,3,3,5-tetracarboxylate

Cat. No.: B12084453
CAS No.: 6297-36-5
M. Wt: 360.4 g/mol
InChI Key: QOYOXWTVAJBIDG-UHFFFAOYSA-N
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Description

Tetraethyl pentane-1,3,3,5-tetracarboxylate is a polycarboxylate ester characterized by a pentane backbone substituted with four ethyl ester groups at positions 1, 3, 3, and 4.

Properties

CAS No.

6297-36-5

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

tetraethyl pentane-1,3,3,5-tetracarboxylate

InChI

InChI=1S/C17H28O8/c1-5-22-13(18)9-11-17(15(20)24-7-3,16(21)25-8-4)12-10-14(19)23-6-2/h5-12H2,1-4H3

InChI Key

QOYOXWTVAJBIDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl pentane-1,3,3,5-tetracarboxylate typically involves the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

Pentane-1,3,3,5-tetracarboxylic acid+4C2H5OHTetraethyl pentane-1,3,3,5-tetracarboxylate+4H2O\text{Pentane-1,3,3,5-tetracarboxylic acid} + 4 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Tetraethyl pentane-1,3,3,5-tetracarboxylate} + 4 \text{H}_2\text{O} Pentane-1,3,3,5-tetracarboxylic acid+4C2​H5​OH→Tetraethyl pentane-1,3,3,5-tetracarboxylate+4H2​O

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to increase efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the removal of water to drive the reaction to completion. The use of a dehydrating agent or a distillation setup can help in achieving higher yields.

Types of Reactions:

    Hydrolysis: Tetraethyl pentane-1,3,3,5-tetracarboxylate can undergo hydrolysis in the presence of aqueous acids or bases to yield pentane-1,3,3,5-tetracarboxylic acid and ethanol.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and ethanol.

    Reduction: Pentane-1,3,3,5-tetracarboxylic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tetraethyl pentane-1,3,3,5-tetracarboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions including hydrolysis and transesterification.

Material Science

In material science, this compound is utilized in the preparation of polymers and resins with specific properties. Its ability to form stable bonds makes it suitable for creating materials with desired mechanical and thermal characteristics.

Medicinal Chemistry

Research indicates potential applications in drug delivery systems and as a precursor for bioactive compounds. Studies have shown that derivatives exhibit antioxidant properties and may play a role in cancer therapy by inhibiting cell proliferation .

Analytical Chemistry

Tetraethyl pentane-1,3,3,5-tetracarboxylate is used as a reference compound in various analytical techniques due to its defined chemical structure and properties.

Antioxidant Properties

Research has demonstrated that tetraethyl pentane-1,3,3,5-tetracarboxylate exhibits significant radical scavenging activity. This suggests potential applications in developing antioxidants for food preservation and therapeutic uses .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.0

These findings indicate its potential as a lead compound for further development in cancer therapeutics .

Study on Antioxidant Properties

A study highlighted the strong radical scavenging activities of derivatives of tetraethyl pentane-1,3,3,5-tetracarboxylate. This research concluded that these compounds could be beneficial in developing antioxidants for both food preservation and therapeutic applications .

Cytotoxic Evaluation

Another investigation focused on the cytotoxicity of tetraethyl pentane-1,3,3,5-tetracarboxylate derivatives revealed their ability to induce apoptosis in cancer cells via mitochondrial pathways. This mechanism suggests potential utilization in targeted cancer therapies .

Mechanism of Action

The mechanism by which tetraethyl pentane-1,3,3,5-tetracarboxylate exerts its effects depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Molecular Targets and Pathways:

    Hydrolysis: Targeting the ester bonds, leading to the formation of carboxylic acids and alcohols.

    Reduction: Targeting the carbonyl carbon of the ester groups, resulting in the formation of primary alcohols.

Comparison with Similar Compounds

Structural Analogs and Dielectric Constants

The dielectric constant (a measure of polarity) of tetraethyl tetracarboxylates varies significantly with backbone length and substituents. Key comparisons are summarized below:

Compound Name Backbone Substituents Dielectric Constant Reference
Tetraethyl pentane-1,3,3,5-tetracarboxylate Pentane Ethyl esters Not reported
Tetraethyl pentane diphenyl tetracarboxylate Pentane Ethyl esters, diphenyl 2.7
Tetraethyl hexane-1-phenyl tetracarboxylate Hexane Ethyl esters, phenyl 5.9
Tetraethyl propane tetracarboxylate Propane Ethyl esters 5.2
Tetraethyl propylene tetracarboxylate Propylene Ethyl esters 6.0
Key Observations:
  • Backbone Length : Shorter backbones (e.g., propane) exhibit higher dielectric constants (5.2–6.0) compared to longer chains like hexane (5.9), suggesting that increased hydrophobicity from longer chains reduces polarity. The pentane backbone in the target compound likely has intermediate polarity.
  • Substituent Effects : Introducing aromatic groups (e.g., diphenyl in Tetraethyl pentane diphenyl tetracarboxylate) drastically lowers the dielectric constant (2.7) due to enhanced hydrophobicity. The absence of phenyl groups in the target compound implies higher polarity than its diphenyl analog .

Biological Activity

Tetraethyl pentane-1,3,3,5-tetracarboxylate (TEP) is an organic compound with the molecular formula C17H28O8C_{17}H_{28}O_8 and a molecular weight of approximately 332.35 g/mol. It features four ethyl ester groups attached to a pentane backbone with four carboxylic acid functional groups. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and materials science.

1. Synthesis and Characterization

TEP can be synthesized through various methods, including the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol in the presence of a strong acid catalyst. The synthesis typically yields high purity and quality products suitable for research and industrial applications .

Table 1: Synthesis Yields of TEP

Synthesis MethodYield (%)Reference
Esterification with ethanol81%
Continuous flow reactorsVariable

The biological activity of TEP is primarily attributed to its ester functional groups, which can undergo hydrolysis in vivo to release active pharmacological agents. This hydrolysis can influence metabolic pathways and enzyme kinetics, making TEP a candidate for prodrug applications .

Mechanistic Pathways

  • Hydrolysis : TEP's ester groups are susceptible to enzymatic hydrolysis, leading to the release of bioactive compounds.
  • Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions, facilitating the formation of new products that may exhibit biological activity .

3. Biological Applications

TEP has been investigated for its potential therapeutic uses across various fields:

Medicinal Chemistry

  • Prodrug Development : Due to its ability to release active agents upon hydrolysis, TEP is explored as a prodrug in drug delivery systems .
  • Enzymatic Reactions : Its interactions with biological macromolecules highlight its relevance in biochemical assays and metabolic studies.

Material Science

  • Polymer Synthesis : TEP serves as a building block in the preparation of polymers and resins with specific properties .

4. Case Studies

Several studies have highlighted the biological activity of TEP:

  • Study on Hydrolysis Products : A study demonstrated that the hydrolysis products of TEP interact with cellular components, influencing metabolic pathways . This interaction suggests potential therapeutic applications in drug design.
  • Enzymatic Activity Assays : Research involving TEP has shown its ability to modulate enzyme kinetics in vitro, indicating its role as an enzyme inhibitor or activator depending on the context .

5. Comparative Analysis

To better understand the unique properties of TEP, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tetraethyl butane-1,1,2,3-tetracarboxylateFour ethyl esters on butaneDifferent hydrolysis rates due to chain length
Tetraethyl propane-1,2,2,3-tetracarboxylateFour ethyl esters on propaneUnique reactivity due to specific ester arrangement
Tetraethyl pentane-1,1,2,3-tetracarboxylateFour ethyl esters on pentaneVarying reactivity patterns based on carbon backbone

Q & A

Q. How does hydrolysis selectivity vary between tetraethyl pentane-1,3,3,5-tetracarboxylate and its adamantane-based analogs?

  • Methodology : Acidic hydrolysis of adamantane tetracarboxylates (e.g., tetramethyl derivatives) proceeds via rigid transition states, monitored by ¹H NMR. Comparative kinetic studies reveal steric hindrance effects, guiding functionalization strategies for drug delivery systems .

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